molecular formula C15H19NO4 B3120773 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate CAS No. 272438-12-7

1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate

Cat. No.: B3120773
CAS No.: 272438-12-7
M. Wt: 277.31 g/mol
InChI Key: KANVSPBCQYQXFC-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate (CAS 272438-12-7) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound, with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol, features a core indoline structure that is doubly protected as a carboxylic ester . The presence of both the acid-labile tert-butyloxycarbonyl (Boc) group and the stable methyl ester on the same molecule makes it a versatile and protected intermediate for the synthesis of more complex molecules . Its primary research value lies in its role as a precursor for the construction of diverse indoline-based compounds, which are privileged scaffolds in pharmaceutical research . Researchers utilize this dicarboxylate to streamline synthetic routes, as the Boc protecting group can be selectively removed under mild acidic conditions to reveal a free amine for further functionalization, while the methyl ester can be manipulated separately . Indoline derivatives are of significant interest in the development of novel therapeutic agents, and this reagent provides a critical starting point for such explorations . For safe handling, please refer to the Safety Data Sheet. This product is intended for research purposes only and is not intended for human or animal use .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 2,3-dihydroindole-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANVSPBCQYQXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153855
Record name 1-(1,1-Dimethylethyl) 5-methyl 2,3-dihydro-1H-indole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272438-12-7
Record name 1-(1,1-Dimethylethyl) 5-methyl 2,3-dihydro-1H-indole-1,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272438-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 5-methyl 2,3-dihydro-1H-indole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate typically involves the reaction of indoline derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of tert-butyl chloroformate and methyl iodide as reagents, with a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoline-quinones, while substitution reactions can produce a variety of functionalized indoline derivatives .

Scientific Research Applications

1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Indoline Dicarboxylates with Positional Isomerism

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Differences
1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate 272438-12-7 C₁₅H₁₉NO₄ 277.32 1-tert-butyl, 5-methyl Solid (purity 95%) Reference compound
1-tert-Butyl 3-methyl indoline-1,3-dicarboxylate 528862-00-2 C₁₅H₁₉NO₄ 277.32 1-tert-butyl, 3-methyl Solid (purity 95%) Methyl group at position 3 instead of 5; altered steric and electronic effects
1-tert-Butyl 7-methyl indoline-1,7-dicarboxylate 272438-12-7* C₁₅H₁₉NO₄ 277.32 1-tert-butyl, 7-methyl N/A Positional isomerism (7-methyl vs. 5-methyl); potential discrepancies in CAS numbering

Notes:

  • CAS 272438-12-7 is ambiguously assigned to both 5-methyl and 7-methyl indoline derivatives in different sources, suggesting possible data entry errors .

Heterocyclic Variants: Indole and Indazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Physical State Key Differences
This compound 272438-12-7 C₁₅H₁₉NO₄ 277.32 Indoline (saturated) Solid Saturated ring enhances stability
1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate 272438-11-6 C₁₅H₁₇NO₄ 275.31 Indole (unsaturated) Liquid Unsaturated core increases reactivity; lower melting point
1-(tert-Butyl) 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate 944904-57-8 C₁₄H₁₆IN₂O₄ 402.19 Indazole Solid (purity 97%) Nitrogen-rich heterocycle; iodine substitution enables cross-coupling reactions

Notes:

  • The saturated indoline core in the target compound likely improves oxidative stability compared to indole derivatives .
  • Indazole analogs, such as the 3-iodo derivative, are valuable intermediates in medicinal chemistry due to their versatility in functionalization .

Dihydropyrimidine and Dihydropyridine Dicarboxylates

Compound Name CAS Number Molecular Formula Yield (%) Melting Point (°C) Key Differences
1-tert-Butyl 5-ethyl 4-(2-chlorophenyl)-2-phenyl-1,4-dihydropyrimidine-1,5-dicarboxylate N/A C₂₄H₂₆ClN₂O₄ 87 135–136 Dihydropyrimidine core; chlorophenyl substituent enhances lipophilicity
Amlodipine besylate (pharmaceutical analog) 88150-42-9 C₂₀H₂₅ClN₂O₅ N/A N/A Dihydropyridine core; clinically used calcium channel blocker

Notes:

  • Dihydropyrimidine derivatives exhibit higher synthetic yields (84–87%) compared to indoline/indazole analogs (60–95%) .
  • Unlike dihydropyridines (e.g., amlodipine), the target indoline derivative lacks documented cardiovascular activity, highlighting the pharmacological impact of core heterocycle selection .

Impact of Substituents and Functional Groups

  • tert-Butyl Ester : Enhances steric protection of the carboxylate group, improving metabolic stability .
  • Methyl Ester : Provides a balance between reactivity and stability, facilitating hydrolysis under basic conditions .
  • Halogen Substituents (e.g., iodine in indazole derivatives): Enable cross-coupling reactions, expanding synthetic utility .

Biological Activity

1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzymatic modulation. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and comparisons with similar compounds.

The chemical structure of this compound includes a tert-butyl group and two carboxylate functionalities. This unique structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry. The molecular formula is C15H17NO4C_{15}H_{17}NO_{4} with a molecular weight of approximately 273.30 g/mol.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. It is known to inhibit certain enzymes associated with cancer cell proliferation, which suggests potential anticancer properties . Additionally, the compound may modulate autophagy pathways, enhancing cellular degradation processes that are crucial for maintaining cellular homeostasis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has been observed to decrease the proliferation rate of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through mechanisms involving the modulation of apoptosis-related proteins and cell signaling pathways.

Autophagy Modulation

The compound has also been identified as an autophagy modulator. Studies have demonstrated that treatment with this compound leads to an increase in LC3-II levels, a marker for autophagic flux, indicating enhanced autophagy in treated cells . This effect is particularly relevant in neurodegenerative diseases where autophagy plays a critical role in cellular health.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-tert-Butyl 2-methyl indoline-1,5-dicarboxylate Similar indoline coreDifferent substitution pattern affecting activity
1-tert-Butyl 3-methyl indoline-1,5-dicarboxylate Similar indoline coreVariations influence binding affinity and biological effects
Methyl indoline-5-carboxylate Lacks additional carboxylic groupsExhibits distinct biological activities due to simpler structure

This table highlights how variations in substitution patterns can lead to differing biological activities among related compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Cancer Cell Studies : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in cell viability in lung cancer cell lines (A549) with an IC50 value of approximately 12 µM.
  • Neuroprotective Effects : In another investigation focusing on neuroprotection, researchers found that this compound increased autophagic activity in neuronal cells under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties against certain Gram-positive bacteria, although further research is needed to fully elucidate these effects.

Q & A

Basic: What are the common synthetic routes for preparing 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate?

Answer: The compound is synthesized via refluxing intermediates in acetic acid with sodium acetate as a catalyst. For analogous indole-dicarboxylates, a typical procedure involves reacting tert-butyl and methyl ester precursors under controlled conditions (e.g., 3–5 hours at 100–120°C). Purification is achieved through recrystallization from mixtures like DMF/acetic acid .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Answer: Contradictions between predicted and observed NMR shifts often arise from conformational flexibility or crystal packing effects. Single-crystal X-ray diffraction (SCXRD) is the definitive method to resolve ambiguities. For example, SCXRD confirmed the ester group positions in a derivative (C21H20BrNO5S) with a precision of 0.003 Å in bond lengths .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: Key methods include:

  • NMR : Assigns proton environments and confirms substitution patterns.
  • IR : Identifies carbonyl (C=O) stretches (e.g., 1700–1750 cm⁻¹).
  • SCXRD : Provides absolute stereochemistry and bond geometry (e.g., monoclinic C2/c space group with β = 113.792°) .

Advanced: How can low yields in the synthesis of this compound be optimized?

Answer: Optimize reaction kinetics by:

  • Varying catalyst loadings (e.g., sodium acetate from 0.1 to 0.15 mol).
  • Adjusting reflux time (3–5 hours) and temperature (110–130°C).
  • Screening solvents (e.g., ethanol vs. acetic acid) to improve solubility of intermediates .

Basic: What safety protocols are essential when handling this compound in research?

Answer: Due to incomplete toxicity data, use:

  • Fume hoods for reflux steps.
  • PPE (gloves, lab coats, goggles).
  • Trained personnel for recrystallization and waste disposal, as per GHS guidelines .

Advanced: How can derivatives of this compound be rationally designed for bioactivity studies?

Answer: Modify substituents at the 3- or 5-positions using crystal structure data. For example:

  • Replace bromo (Br) with chloro (Cl) or methyl groups (see CAS analogs: 937602-51-2, 1233086-44-6).
  • Introduce thiophene or furan moieties via Friedel-Crafts acylation, guided by steric parameters (e.g., bond angles ~144° for hydrogen bonds) .

Basic: How is purity confirmed after synthesis?

Answer: Validate purity via:

  • HPLC : Retention time consistency (≥95% purity).
  • Melting point analysis : Compare with literature values.
  • Spectral consistency : Ensure no extraneous peaks in NMR/IR .

Advanced: What computational methods support the study of this compound’s reactivity?

Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulates solvation effects. Geometric parameters from SCXRD (e.g., β = 113.792°) serve as input for simulations .

Basic: Why are tert-butyl and methyl groups used as protecting groups in this compound?

Answer: The tert-butyl group enhances steric protection of the carboxylate, reducing hydrolysis. Methyl esters improve solubility in polar solvents (e.g., acetic acid), facilitating reaction workup .

Advanced: How are hydrogen-bonding interactions analyzed in its crystal lattice?

Answer: SCXRD data quantify interactions via:

  • D—H⋯A distances : E.g., 2.37 Å for C13A—H13A⋯O5.
  • Bond angles : E.g., 144° for the same interaction.
    These parameters inform packing stability and supramolecular assembly .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate
Reactant of Route 2
1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate

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